molecular formula C7H7NO3 B14713590 3-(Hydroxyamino)benzoic acid CAS No. 13252-72-7

3-(Hydroxyamino)benzoic acid

Cat. No.: B14713590
CAS No.: 13252-72-7
M. Wt: 153.14 g/mol
InChI Key: BVZASAZPMFMKCN-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)benzoic acid ( 199447-10-4) is a benzoic acid derivative offered in high purity (≥95%) for research purposes . With a molecular formula of C 8 H 8 N 2 O 3 and a molecular weight of 180.16 g/mol, this compound is characterized by its hydroxyamino and carboxylic acid functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound in the exploration of novel chemical entities and as a key intermediate in the development of potential pharmacologically active molecules. The structural features of this compound suggest potential for chelation or specific enzyme interactions, which can be exploited in various biochemical applications. It is important to note that this product is intended for research and further manufacturing use only, strictly not for direct human use . All necessary safety information, including GHS hazard statements, is provided with the product. For specific storage and handling conditions, researchers should consult the product's safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13252-72-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4,8,11H,(H,9,10)

InChI Key

BVZASAZPMFMKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NO)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxyamino Benzoic Acid and Analogs

Established Synthetic Pathways for the Hydroxyamino Moiety in Aromatic Systems

The introduction of a hydroxyamino group onto an aromatic ring can be achieved through several established routes, with the most prominent being the partial reduction of a nitro group. Direct hydroxylation of an amino group presents a more significant challenge.

The direct synthesis of aryl hydroxylamines from arylamines via oxidation is a conceptually straightforward but synthetically challenging route. The primary difficulty lies in controlling the oxidation to prevent the over-oxidation of the desired hydroxylamine (B1172632) to nitroso or nitro compounds, or rearrangement to aminophenols.

Recent advances have demonstrated the potential for controlled oxidation. For instance, titanium-catalyzed asymmetric oxidation of racemic secondary amines has been shown to produce chiral hydroxylamines with high chemo- and enantioselectivity. acs.org While this method focuses on producing chiral compounds from secondary amines, the underlying principle of controlled, metal-catalyzed oxidation of the C-N bond is a key development in this area. acs.org

Another approach involves microbiological methods. For example, specific 4-hydroxybenzoic acid hydroxylase enzymes have been used to oxidize the 3-position of 4-aminobenzoic acid, though this leads to a hydroxy group on the ring rather than on the amino group, forming 3-hydroxy-4-aminobenzoic acid. google.com This highlights the regioselectivity challenges inherent in direct oxidation strategies on complex aromatic systems.

The most common and reliable method for synthesizing aryl hydroxylamines, including 3-(Hydroxyamino)benzoic acid, is the partial reduction of the corresponding nitroaromatic compound. mdpi.com The synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid proceeds through the this compound intermediate. wikipedia.orgnih.gov Careful selection of catalysts and reaction conditions is crucial to stop the reduction at the hydroxylamine stage and prevent further reduction to the amine. mdpi.com

The reduction pathway involves a stepwise process where the nitro group (-NO₂) is first reduced to a nitroso group (-NO) and then to the hydroxylamine (-NHOH). acs.org Various catalytic systems have been developed to achieve this transformation with high selectivity.

Key methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas with a metal catalyst. Platinum catalysts are particularly effective. The selectivity towards the hydroxylamine can be enhanced by adding inhibitors or promoters to the reaction mixture, which suppress the final reduction step to the amine.

Transfer Hydrogenation: Reagents like hydrazine hydrate can serve as the hydrogen source in the presence of catalysts such as Raney-Ni or iron-based catalysts. google.com This method can be advantageous as it avoids the need for high-pressure hydrogen gas.

Metal-Mediated Reduction: Low-valence metals in aqueous solutions can act as reducing agents, where the metal serves as the electron donor. mdpi.com

Below is a table summarizing various catalytic systems used for the reduction of aromatic nitro compounds.

Catalyst SystemReducing AgentSubstrateProductKey Features
Platinum on Carbon (Pt/C)Hydrogen (H₂)Aromatic Nitro CompoundsN-Aryl HydroxylaminesSelectivity is enhanced by the addition of bases and sulfur compounds like DMSO.
Raney-Nickel (Raney-Ni)Hydrazine HydrateNitrobenzoic AcidAminobenzoic Acid (via Hydroxylamine)An inexpensive and effective catalyst for transfer hydrogenation. google.com
Iron Powder / Iron SaltsHydrazine HydrateNitrobenzoic AcidAminobenzoic Acid (via Hydroxylamine)Cost-effective and suitable for industrial applications. google.com
Zinc Powder (Zn)Ammonium (B1175870) Chloride (NH₄Cl)NitroarenesN-Aryl HydroxylaminesA classic method, though controlling the reaction can be challenging. mdpi.com

Synthesis of Benzoic Acid Derivatives Incorporating Hydroxyamino Functionality

Beyond creating the hydroxyamino group on a pre-existing benzoic acid structure, it is also possible to construct the target molecule by coupling benzoic acid precursors with reagents that already contain the hydroxylamine moiety.

Condensation reactions provide a versatile route to N-aryl hydroxylamines. These reactions typically involve the coupling of a hydroxylamine derivative with an aryl halide or another activated aromatic compound.

A prominent example is the palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, or iodides. For instance, 3-bromobenzoic acid could be coupled with a protected hydroxylamine in the presence of a palladium catalyst and a suitable phosphine ligand to form a precursor to this compound. This approach benefits from the broad substrate scope and functional group tolerance of modern cross-coupling reactions. organic-chemistry.org

Additionally, multi-component reactions can be employed. For example, a KI-mediated cyclocondensation of hydroxylamine hydrochloride with aromatic aldehydes and β-oxoesters has been described for forming isoxazole heterocycles, demonstrating the reactivity of hydroxylamine in complex condensation sequences. ufms.br

Once this compound is synthesized, it can serve as a scaffold for creating a wide range of analogs through derivatization. The molecule offers three primary sites for modification: the nitrogen atom, the oxygen atom of the hydroxylamino group, and the carboxylic acid group.

N-Alkylation/Arylation: The nitrogen atom can be further substituted, although this can be challenging without affecting other functional groups.

O-Alkylation/Acylation: The oxygen atom is nucleophilic and can be readily alkylated or acylated to form O-substituted derivatives. This is a common strategy for creating analogs with modified properties.

Carboxylic Acid Modification: The carboxyl group can undergo standard transformations such as esterification to form esters or reaction with amines in the presence of coupling agents to form amides. For instance, derivatization of aminobenzoic acids with reagents like 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester has been used to label lipids for mass spectrometry analysis, showcasing a relevant derivatization strategy for the carboxyl group. nih.gov Similarly, chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde can target the amino group, forming a stable Schiff base, a reaction that could be adapted for the hydroxyamino group. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques for Hydroxyamino-Benzoic Acids

The nitrogen atom in N-substituted hydroxylamines can be a stereocenter, making the stereoselective synthesis of chiral hydroxylamines an area of significant interest, particularly for applications in pharmaceuticals and agrochemicals. acs.org

Key approaches to achieving stereoselectivity include:

Asymmetric Oxidation: As mentioned, the catalytic asymmetric oxidation of amines can produce chiral hydroxylamines. A titanium-salan catalyst, for example, has been successfully used for the kinetic resolution of racemic secondary amines via oxidation to afford enantioenriched hydroxylamines. acs.org

Asymmetric Condensation: Chiral phosphoric acids have been used to catalyze the atroposelective synthesis of axially chiral oxime ethers through the condensation of aldehydes and hydroxylamines, indicating that chirality can be induced during the formation of the C=N-O linkage. rsc.org

Use of Chiral Ligands: Chiral hydroxamic acids, which are structurally related to the target molecule, have been employed as ligands in metal-catalyzed asymmetric reactions, such as the epoxidation of allylic alcohols. nih.gov This demonstrates the potential for molecules of this class to participate in and control stereoselective transformations.

For non-asymmetric syntheses that result in a racemic mixture of a chiral hydroxylamino-benzoic acid, traditional chiral resolution techniques can be applied. This can involve forming diastereomeric salts by reacting the racemic acid with a chiral base (e.g., a chiral amine). These diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure acid. Alternatively, chiral chromatography can be used for separation. researchgate.net

Green Chemistry Principles in the Synthesis of Hydroxyamino-Benzoic Acid Compounds

The application of green chemistry principles to the synthesis of this compound and its analogs is primarily focused on the selective reduction of the corresponding nitroaromatic compounds. This key transformation is critical as traditional reduction methods often lead to the formation of the corresponding aniline, bypassing the desired hydroxylamine intermediate. Environmentally benign approaches aim to improve selectivity, reduce waste, and utilize safer reagents and conditions.

A significant green approach involves catalytic hydrogenation using heterogeneous catalysts. For instance, various substituted nitroaromatics have been successfully hydrogenated to the corresponding N-aryl hydroxylamines in excellent yields (up to 99%) using supported platinum catalysts, such as platinum on silica (Pt/SiO₂), under a hydrogen atmosphere at room temperature. rsc.orgresearchgate.net The key to achieving high selectivity for the hydroxylamine is the addition of small amounts of dimethyl sulfoxide (DMSO), which inhibits the further hydrogenation of the hydroxylamine to the aniline, and an amine like triethylamine to promote the conversion of the nitroaromatic. rsc.orgresearchgate.net This method is advantageous as it proceeds in common organic solvents and the solid catalyst can potentially be recovered and reused. rsc.orgresearchgate.net

Another green strategy focuses on replacing hazardous reagents with more environmentally friendly alternatives. The use of zinc dust in a carbon dioxide/water (CO₂/H₂O) system provides a mild and effective method for the selective reduction of nitroarenes to N-arylhydroxylamines. researchgate.net This system is notable for avoiding the use of ammonium chloride, making the process more environmentally benign. researchgate.net For example, the reduction of nitrobenzene to N-phenylhydroxylamine achieved a yield of 88% under these conditions. researchgate.net The selectivity of this reaction can be further enhanced by the addition of ethanol. researchgate.net

The development of novel catalyst systems is also a cornerstone of green synthetic methodologies. Silver nanoparticles supported on mesoporous titania (Ag/MTA) have been shown to be effective catalysts for the selective reduction of nitroarenes. nih.gov In the presence of ammonia-borane (NH₃BH₃) as a reducing agent, this catalytic system can produce N-aryl hydroxylamines as the major product. nih.gov

Continuous-flow reaction technology offers a greener and safer alternative to traditional batch processing for the synthesis of N-arylhydroxylamines. A micropacked bed reactor with a passivated catalyst has been utilized for the selective catalytic hydrogenation of nitroarenes. nih.gov This approach allows for better control over reaction conditions, leading to high conversion (99.4%) and selectivity (99.8%) for the desired hydroxylamine product at room temperature. nih.gov

While biocatalysis is a rapidly growing field in green chemistry, its direct application to the synthesis of this compound from 3-nitrobenzoic acid is not yet well-documented in publicly available research. However, the broader field of biocatalysis for nitration and amination reactions suggests a potential future direction for the enzymatic synthesis of hydroxyamino-benzoic acid compounds. acs.org

The following table summarizes key findings from various green synthetic methodologies for the selective reduction of nitroaromatics to N-aryl hydroxylamines, a crucial step in the synthesis of compounds like this compound.

Catalyst SystemReductant/ConditionsSolventKey Green FeaturesYield of HydroxylamineReference
Platinum on Silica (Pt/SiO₂)H₂ (1 bar), Room Temperature, with DMSO and TriethylamineIsopropanol, Diethyl ether, AcetoneHigh selectivity, mild conditions, potential for catalyst recyclingUp to 99% rsc.orgresearchgate.net
Zinc DustCO₂/H₂O system, 25 °CWaterEnvironmentally benign (avoids NH₄Cl), use of green solvent88% (for N-phenylhydroxylamine) researchgate.net
Silver on Titania (Ag/MTA)Ammonia-borane (NH₃BH₃)Not specifiedHigh chemoselectivity, heterogeneous catalystMajor product nih.gov
Passivated RANEY®-NickelH₂Not specified (in a micropacked bed reactor)Continuous-flow process, high conversion and selectivity, enhanced safety99.8% selectivity nih.gov

Chemical Reactivity and Transformation Mechanisms

Oxidative Processes of the Hydroxyamino Group within the Benzoic Acid Framework

The hydroxyamino group is susceptible to oxidation, a process that can occur through both enzymatic and non-enzymatic pathways. These transformations are central to the molecule's biological activity and degradation.

In biological systems, the oxidation of aromatic compounds is often catalyzed by enzymes, particularly monooxygenases. For instance, a denitrifying Pseudomonas species has been shown to aerobically oxidize benzoate (B1203000) via a pathway involving benzoyl-coenzyme A (CoA) and 3-hydroxybenzoyl-CoA. nih.gov This process is initiated by a benzoate-CoA ligase, followed by the action of benzoyl-CoA 3-monooxygenase, which hydroxylates the benzoyl-CoA. nih.gov While this example pertains to the hydroxylation of the benzene (B151609) ring rather than the oxidation of a pre-existing hydroxyamino group, it illustrates the capability of monooxygenases to act on benzoic acid derivatives. nih.gov

In petunia, the biosynthesis of benzoic acid from cinnamic acid involves a β-oxidative pathway that occurs in peroxisomes, analogous to fatty acid catabolism. nih.gov This pathway involves enzymes such as cinnamoyl-CoA hydratase-dehydrogenase. nih.gov Furthermore, enzymes like Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) are known to catalyze the hydroxylation of amino acids. mdpi.com Phenylalanine hydroxylase (PheH), for example, can hydroxylate L-phenylalanine to L-3-hydroxy-phenylalanine. mdpi.com Given this enzymatic machinery for modifying benzoic acid and amino acid structures, it is plausible that specific enzymes could catalyze the oxidation of the hydroxyamino group in 3-(Hydroxyamino)benzoic acid, potentially leading to nitroso or nitro derivatives.

Non-enzymatic oxidation of benzoic acid derivatives can be initiated by various reactive species. Studies on benzoic acid in the atmosphere have shown that it reacts with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals. nih.govscispace.comrsc.org The reaction with OH radicals can proceed via addition to the aromatic ring or hydrogen abstraction. nih.govscispace.com The formation of hydroxybenzoic acid isomers is a key outcome of these reactions in the gas phase. nih.govscispace.com

The oxidation of the hydroxyamino group itself is a likely transformation. For example, the oxidation of anilines, which are structurally related, has been studied with reagents like peroxomonosulfate. lookchem.com It is anticipated that the hydroxyamino group of this compound would be readily oxidized to the corresponding nitroso (-NO) and subsequently to the nitro (-NO₂) group by common oxidizing agents. The presence of the electron-withdrawing carboxylic acid group on the benzene ring would influence the redox potential of the hydroxyamino group.

Interactions of the Hydroxyamino Functionality with Metal Centers

The hydroxyamino group, similar to the hydroxamic acid functionality, possesses strong metal-chelating properties. Hydroxamic acids typically coordinate to metal ions through the carbonyl oxygen and the deprotonated hydroxylamino oxygen, forming a stable five-membered ring. nih.gov It is expected that this compound would exhibit similar behavior, acting as a bidentate ligand. The carboxylate group can also participate in metal binding, potentially allowing for different coordination modes.

The ability of related compounds to bind various metal ions, including iron and platinum group metals like palladium(II) and platinum(II), has been documented. lookchem.comnih.gov For example, 2-(hydroxyamino)benzoic acid is noted for its ability to form complexes with metal ions, particularly iron. lookchem.com The interaction with metal ions is a critical aspect of the biological roles of hydroxamate-containing compounds, which are often involved in metal transport and enzymatic inhibition. nih.gov The complexation behavior is pH-dependent, and the presence of other ligands can influence the stability and structure of the resulting metal complexes. nih.govnih.gov Hydrolysis of the metal ion is a competing process that needs to be considered, especially with platinum group metals. nih.gov

Reaction Kinetics and Pathway Analysis under Controlled Conditions

Kinetic studies of reactions involving benzoic acid derivatives provide insight into their reactivity. The oxidation of benzoic acid hydrazides by thallium(III) has been shown to follow Michaelis-Menten kinetics, indicating the formation of a complex between the reactant and the oxidant before the rate-determining step. orientjchem.org The reaction order was found to be fractional with respect to the hydrazide and unity with respect to the thallium(III) oxidant. orientjchem.org

In atmospheric chemistry, the reaction rate constant for benzoic acid with OH radicals at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.govscispace.comrsc.org Studies show that addition reactions of the OH radical to the aromatic ring are kinetically favored over hydrogen abstraction reactions. nih.govscispace.com The position of substituents on the benzoic acid ring significantly affects reaction rates.

The kinetics of enzymatic reactions have also been thoroughly investigated. For 3-hydroxybenzoate 6-hydroxylase, a flavoenzyme, the reaction with oxygen proceeds through the formation of a C4a-peroxyflavin intermediate, which is then protonated to a C4a-hydroperoxyflavin. nih.gov The hydroxylation step occurs with a rate constant of 36 s⁻¹. nih.gov Such detailed kinetic analyses under controlled conditions are essential for elucidating reaction mechanisms and understanding the factors that control reaction pathways and product distributions.

Table 1: Kinetic Data for Reactions of Benzoic Acid Derivatives

ReactantsConditionsRate Constant (k)Reference
Benzoic acid + OH radical298.15 K, Atmospheric water droplets2.35 × 10⁻¹¹ cm³ per molecule per s nih.gov
Reduced 3-hydroxybenzoate 6-hydroxylase-3HB complex + O₂pH 8.0, 4 °C1.13 × 10⁶ M⁻¹ s⁻¹ (formation of C4a-peroxyflavin) nih.gov
C4a-peroxyflavin intermediatepH 8.0, 4 °C96 s⁻¹ (protonation to C4a-hydroperoxyflavin) nih.gov
Hydroxylation steppH 8.0, 4 °C36 s⁻¹ nih.gov

Stability and Degradation Mechanisms in Model Systems

The stability of benzoic acid and its derivatives is dependent on environmental conditions such as temperature and the presence of reactive species. In subcritical water, benzoic acid derivatives like anthranilic acid and salicylic (B10762653) acid show mild degradation at 150°C and severe degradation at 200°C, with complete degradation occurring at 250°C. nih.govresearchgate.net In contrast, benzoic acid itself is stable up to 300°C under these conditions. nih.govresearchgate.net The primary degradation pathway for these compounds in high-temperature water is decarboxylation. nih.govresearchgate.net

The degradation of benzoic acid can also proceed through ring cleavage pathways. For instance, some bacteria utilize ortho- or meta-cleavage pathways to break down aromatic compounds. researchgate.net 3-Hydroxybenzoic acid, a structurally similar compound, is a known intermediate in the degradation of various aromatic compounds by microorganisms. researchgate.net It is plausible that this compound could be degraded via similar pathways, likely involving initial oxidation of the hydroxyamino group followed by enzymatic ring cleavage.

Biological Activities and Mechanistic Investigations of 3 Hydroxyamino Benzoic Acid Derivatives

Modulation of Enzymatic Activity

Derivatives of 3-(Hydroxyamino)benzoic acid have been investigated for their ability to modulate the activity of several enzymes through substrate interaction or direct inhibition.

Nitroreductase Substrate and Inhibitor Studies

The oxygen-insensitive nitroreductase from Enterobacter cloacae is known to catalyze the two-electron reduction of nitroaromatic compounds into their corresponding nitroso and, ultimately, hydroxylamine (B1172632) forms. nih.govnih.gov Studies on the kinetics of this enzyme with para-nitrobenzoic acid (p-NBA) as a substrate demonstrated that the reaction proceeds to form para-hydroxylaminobenzoic acid. nih.govnih.gov The kinetic mechanism for both the reductive and oxidative half-reactions is simple, lacking distinct binding steps where specificity might be enforced, which helps to explain the enzyme's broad substrate repertoire. nih.gov

Further investigation into the capabilities of the E. cloacae nitroreductase revealed that it does not significantly reduce para-hydroxylaminobenzoic acid further to its corresponding amine form, even under anaerobic conditions. nih.govnih.gov This suggests that while hydroxylaminobenzoic acids are products of nitroreductase activity, they are not efficient substrates for further reduction to amines by this particular enzyme. nih.gov

In the context of inhibition, studies of the related E. coli nitroreductase have focused on inhibitors like dicoumarol, which appears to bind primarily through π-stacking interactions and hydrophobic contacts without inducing significant conformational changes in the enzyme. nih.gov This provides a general model for how non-substrate molecules might inhibit this class of enzymes.

Inhibition Mechanisms of Signal Transducer and Activator of Transcription 3 (STAT3)

Benzoic acid-based compounds have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in many cancers. nih.gov A specific benzoic acid-based inhibitor, SH4-54, has been shown to block the DNA-binding activity of STAT3 both in vitro and within human cancer cells, including glioma, breast, and prostate cancer lines. nih.govnih.gov

The mechanism of inhibition involves the interaction of these small molecules with the SH2 and DNA-binding domains of the STAT3 protein. nih.gov This interference prevents STAT3 from regulating the expression of its target genes. nih.govnih.gov Consequently, the expression of several critical proteins involved in tumor cell survival and proliferation is downregulated. nih.gov

Table 1: Downregulated STAT3-Dependent Genes by Benzoic Acid-Based Inhibitors

Gene Function Citation
Bcl-2 Apoptosis Regulation nih.govnih.gov
Bcl-xL Apoptosis Regulation nih.govnih.gov
Mcl-1 Apoptosis Regulation nih.govnih.gov
Cyclin D1 Cell Cycle Progression nih.govnih.gov
c-Myc Cell Cycle Progression nih.govnih.gov

These inhibitors were found to be selective for STAT3, not significantly affecting the DNA-binding activities of the related STAT1 and STAT5 proteins. nih.gov

Meprin α and β Inhibition Studies

Meprins are zinc metalloproteinases involved in pathological conditions like fibrosis and neurodegeneration. nih.gov Derivatives containing hydroxamic acid and benzoic acid moieties have been developed as potent inhibitors of both meprin α and meprin β. nih.govtandfonline.com

A selective inhibitor of meprin β, MWT-S-270, features a hydroxamic acid group for zinc chelation and two meta-substituted carboxy-benzyl side chains. nih.gov The acidic benzoic acid moieties are crucial for its high potency and selectivity for meprin β over meprin α and other related proteases. nih.gov Structural analysis shows that the inhibitor's hydroxamic acid moiety binds to the zinc ion in the active site, while one benzoic acid group orients towards the S1 substrate-binding site. nih.gov

For meprin α, the hydroxamic acid compound SR19855 was identified as a potent inhibitor with 13-fold selectivity over meprin β. nih.gov Structure-activity relationship (SAR) studies on pyrazole-based inhibitors revealed that introducing aromatic carboxylic acid substitutions resulted in a 3-fold improvement in activity against meprin α and a 30-fold increase in potency against meprin β. tandfonline.com

Table 2: Examples of Meprin Inhibitors with Benzoic or Hydroxamic Acid Moieties

Inhibitor Target(s) Key Structural Features Citation
MWT-S-270 Meprin β (selective) Hydroxamic acid, two meta-benzoic acid moieties nih.gov
SR19855 Meprin α (selective) Hydroxamic acid nih.gov
Pyrazole Derivatives (e.g., 21g, 21h) Meprin α and β Hydroxamic acid, aromatic carboxylic acid tandfonline.com

These studies underscore the importance of the hydroxamic acid group as a zinc-chelating anchor and the benzoic acid moiety for achieving potency and selectivity in meprin inhibition. nih.govtandfonline.com

Other Enzyme-Targeted Research (e.g., Aminopeptidases)

The structural motifs found in this compound are present in inhibitors of other enzyme classes. For instance, bestatin, an inhibitor of aminopeptidases, contains a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, which shares the core feature of an amino and a hydroxy group on adjacent carbons. nih.gov It acts as a slow-binding, competitive inhibitor of aminopeptidase (B13392206) M and leucine (B10760876) aminopeptidase. nih.gov The (2S)-hydroxyl group is important for stabilizing the initial enzyme-inhibitor complex. nih.gov

Furthermore, studies on jackbean urease have shown that related simple benzoic acid derivatives, such as p-amino benzoic acid and p-hydroxy benzoic acid, act as competitive inhibitors of the enzyme. rsisinternational.org

Antimicrobial Research

Derivatives of this compound and structurally related compounds have demonstrated notable antimicrobial properties.

Antibacterial Action against Gram-Positive and Gram-Negative Strains

Research has shown that derivatives of 3-hydroxy benzoic acid possess antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inresearchgate.net Specifically, novel ester and hybrid derivatives of 3-hydroxy benzoic acid were found to be active against both types of bacterial cultures. rasayanjournal.co.in In one study, a new series of small cationic peptidomimetics was synthesized by incorporating 3-amino benzoic acid (3-ABA) into their structure. nih.gov This design approach aimed to mimic the amphipathic properties of natural antimicrobial peptides and resulted in compounds with significant activity, including against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov

Phenolic acids are generally reported to be more effective against Gram-positive bacteria than Gram-negative strains. mdpi.com The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can reduce the penetration of such compounds. nih.gov However, specific derivatives have shown efficacy against Gram-negative species like Escherichia coli. nih.govmdpi.com For example, a novel compound, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and E. coli. mdpi.com Studies on the positional isomerism of benzoic acid derivatives found that 3-hydroxybenzoic acid exhibits antibacterial properties against E. coli. nih.gov

Table 3: Antibacterial Activity of Benzoic Acid Derivatives

Compound/Derivative Class Target Organism(s) Type Finding Citation
3-Hydroxy benzoic acid derivatives Gram-positive and Gram-negative cultures Both Active against both types of bacteria. rasayanjournal.co.inresearchgate.net
3-Amino benzoic acid (3-ABA) peptidomimetics MRSA, MRSE Gram-positive Lead compounds showed potent activity against resistant strains. nih.gov
3-Hydroxybenzoic acid E. coli Gram-negative Exhibited antibacterial activity. nih.gov

Antifungal Activities

Mechanistic Insights into Microbial Growth Inhibition

Detailed mechanistic studies elucidating how this compound might inhibit microbial growth are currently lacking in the scientific literature. However, research on other benzoic acid derivatives provides some general insights into potential mechanisms. For yeast, the antimicrobial action of benzoic acid derivatives has been linked to the concentration of the undissociated form of the acid and its buffering capacity within the microbial cell. nih.gov For certain fungal species, it has been proposed that some benzoic acid derivatives may exert their effect by targeting specific fungal enzymes, such as CYP53. nih.gov Whether this compound operates through similar or distinct mechanisms is yet to be determined.

Antioxidant and Radical Scavenging Capabilities

Free Radical Neutralization Mechanisms

The potential free radical neutralization mechanisms of this compound have not been specifically detailed in the available research. Generally, the antioxidant activity of phenolic compounds, including hydroxybenzoic acids, is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it and forming a more stable radical species. nih.gov The efficiency of this process is influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov Theoretical and experimental studies on related compounds like aminophenols suggest that the amino group can also contribute to radical scavenging activity. ffhdj.com The interplay of the hydroxylamino and carboxylic acid functionalities in this compound would likely determine its specific radical scavenging profile, a topic that awaits experimental validation.

Role in Oxidative Stress Modulation

There is no direct evidence from the reviewed literature to describe the role of this compound in the modulation of oxidative stress. In a broader context, many phenolic compounds are known to modulate oxidative stress not only by direct radical scavenging but also by influencing cellular antioxidant systems. nih.gov This can involve the activation of transcription factors like Nrf2, which upregulates the expression of a suite of antioxidant and detoxifying enzymes. nih.gov Whether this compound can activate such protective cellular pathways is an open question that requires further research.

Anti-inflammatory Modulatory Effects

Specific studies on the anti-inflammatory effects of this compound are not present in the reviewed scientific literature. However, the anti-inflammatory properties of benzoic acid derivatives have been documented. rasayanjournal.co.inresearchgate.net A common mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. nih.gov For instance, a newly synthesized derivative of salicylic (B10762653) acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of inflammatory mediators in microglial cells. nih.gov Given the structural relation, it is plausible that this compound could exhibit anti-inflammatory properties, but this requires dedicated investigation.

Antiviral Research Explorations

Exploratory research into the antiviral activities of this compound is not available in the current body of scientific literature. However, research into other benzoic acid derivatives has revealed promising antiviral potential. nih.govmdpi.com For example, a series of newly synthesized benzoic acid derivatives have been evaluated for their activity against the influenza A virus, with some compounds showing inhibitory effects on the viral neuraminidase. nih.gov Another study highlights that ester derivatives of hydroxybenzoic acid have been explored for treating infections caused by viruses like hepatitis B. researchgate.net These findings suggest that the benzoic acid scaffold is a viable starting point for the development of antiviral agents, though the specific potential of this compound in this area remains unknown.

Interactions with Cellular Components and Biomolecules

The biological effects of this compound and its derivatives are intrinsically linked to their interactions with various cellular components and biomolecules. These interactions can modulate signaling pathways, inhibit enzyme function, and influence gene expression, ultimately leading to a range of physiological responses. This section delves into the specific investigations concerning the binding of these compounds to DNA and their profiling against various receptors and proteins.

Direct DNA-binding studies for this compound and its immediate derivatives are not extensively detailed in publicly available research. However, investigations into structurally related benzoic acid derivatives provide insights into potential mechanisms of interaction with DNA and associated processes.

One area of investigation involves the role of aminobenzamides, structural relatives of aminobenzoic acids, in the context of DNA damage and repair. For instance, 3-aminobenzamide (B1265367) is a known inhibitor of poly(ADP-ribosylation), a crucial process in DNA repair. Its cytotoxic effects have been observed in human fibroblasts with damaged DNA. nih.gov The lethality of 3-aminobenzamide was particularly enhanced in the presence of monofunctional alkylating agents, which cause specific types of DNA lesions. nih.gov This suggests that while not directly binding to the DNA structure in a traditional sense, these derivatives can significantly impact DNA integrity by interfering with repair mechanisms. The sensitivity of cells to 3-aminobenzamide was found to persist for 36-48 hours after treatment with a DNA-damaging agent, indicating an interference with a prolonged DNA repair process. nih.gov

Furthermore, some derivatives of p-aminobenzoic acid (PABA), a compound structurally related to the aminobenzoic acid core, have been studied for their effects on DNA, particularly in the context of sunscreens. Padimate O, a derivative of PABA, has been shown to generate potentially harmful free radicals upon exposure to sunlight. inkl.com This can lead to an increased risk of DNA damage. inkl.com While these compounds are designed to absorb UV radiation, their breakdown products can have unintended deleterious effects on DNA.

The concept of DNA minor groove binding is a well-established mechanism for many small molecules. nih.govnih.gov While specific studies on this compound derivatives as minor groove binders are scarce, the general principles of such interactions are relevant. Minor groove binders are typically characterized by their ability to fit snugly into the minor groove of the DNA double helix, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The binding can be driven by enthalpy, entropy, or a combination of both, and is highly dependent on the ligand's structure. nih.gov Future investigations could explore whether the unique stereoelectronic properties of this compound derivatives allow for such interactions.

Derivatives of this compound and related benzoic acid structures have been the subject of more extensive research in the context of their interactions with specific protein and receptor targets. These studies have identified several classes of derivatives with potent and selective activities.

Inhibitors of Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of therapeutics, particularly in oncology. Several novel hydroxamic acids and benzoic acid derivatives have been designed and evaluated as HDAC inhibitors.

In one study, novel N-heterocyclic hydroxamic acids were synthesized and showed potent inhibitory activity against HDACs. nih.gov For example, compound 31c from this study demonstrated a three-fold higher inhibitory activity against a mixture of HDAC isoforms in HeLa cell nuclear extracts compared to the reference compound SAHA. nih.gov Docking studies revealed that the inhibitory potency was enhanced by hydrogen bonds and pi-stacking interactions within the binding pocket of HDAC2 and HDAC6. nih.gov

Another study focused on the development of HDAC6 inhibitors with a novel 3-hydroxy-isoxazole zinc binding group, moving away from the more common hydroxamic acid moiety. nih.gov Several compounds from this series demonstrated significant inhibitory activity against HDAC6.

CompoundLinkerCap GroupIC50 (µM) for HDAC6
17 Heteroaromatic< 10
18 Aromatic10-50
21 Aromatic10-50
23 < 1
24 Heteroaromatic10-50
25 < 10
27 < 10

Data adapted from in vitro tests on HDAC6 inhibition. nih.gov

Agonists of Beta-3 Adrenergic Receptor

A series of benzoic acid derivatives have been developed as potent and selective agonists for the human beta-3 adrenergic receptor, a target for conditions such as overactive bladder. These compounds were designed with a phenylethanolaminotetraline (PEAT) skeleton and a biphenyl (B1667301) or biphenyl ether moiety.

CompoundEC50 (nM) for beta-3
10c -
10m -
11f -
11l -
11o -
12b 0.38

EC50 values represent the concentration for 50% of maximal response. Data for compounds 10c, 10m, 11f, 11l, and 11o were part of the lead optimization but a specific value for 12b highlights the success of the optimization.

Dual Inhibitors of Mcl-1 and Bfl-1

The anti-apoptotic proteins Mcl-1 and Bfl-1 are key targets in cancer therapy. A 2,5-substituted benzoic acid scaffold has been designed to act as a dual inhibitor of these two proteins. Structure-based design led to the development of compounds with significant binding affinity.

CompoundBinding Affinity (Ki) for Mcl-1 (nM)Binding Affinity (Ki) for Bfl-1 (nM)
24 100100

Ki values represent the inhibition constant, indicating the potency of the inhibitor.

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Potency

The potency of benzoic acid derivatives can be significantly altered by the addition, removal, or replacement of various chemical groups. Research into inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3) and STAT3 has provided detailed insights into these relationships.

In the development of AKR1C3 inhibitors based on a 3-(phenylamino)benzoic acid core, a series of analogs with different substituents at the para-position of the secondary phenyl ring (B-ring) were synthesized and evaluated. nih.gov The findings demonstrated a clear correlation between the electronic properties of these substituents and the inhibitory potency against AKR1C3. nih.gov Generally, placing either electron-donating groups (EDG) or electron-withdrawing groups (EWG) on this B-ring was found to influence the acidity of the carboxylic acid and the basicity of the secondary amine, which in turn affects the compound's inhibitory power. nih.gov A significant linear correlation was observed between the electronic effect of the substituent and the potency for AKR1C3 inhibition. nih.gov

Similarly, in the optimization of benzoic acid-based STAT3 inhibitors, modifications to the aromatic system proved critical for activity. nih.gov Replacing the benzene (B151609) ring of the benzoic acid motif with heterocyclic rings such as pyridine (B92270) or oxazole (B20620) resulted in a significant reduction in biological activity. nih.gov Furthermore, isosteric replacement of the 4-substituted benzoic acid system with a 3-substituted phenylacetic acid also led to a remarkable decrease in in-vitro activity. nih.gov

The nature of substituents on other parts of the molecule is also critical. For certain STAT3 inhibitors, replacing a pentafluorophenyl group with rings having fewer fluorine atoms or with a 3,5-bis(trifluoromethyl)phenyl group significantly suppressed activity. nih.gov This highlights that specific electronic and steric properties conferred by the substituents are essential for potent biological action. Studies on hydroxycinnamic acid derivatives, which share a phenolic acid structure, also found that a hydroxyl group in the para position of the phenolic ring was a critical element for their synergistic biological effects. nih.gov

Table 1: Effect of B-ring Substituents on AKR1C3 Inhibitory Potency of 3-(Phenylamino)benzoic Acid Analogs This interactive table summarizes the inhibitory concentration (IC₅₀) for AKR1C3 for various para-substituted analogs, demonstrating the impact of substituent electronic effects.

CompoundSubstituent (at para-position)IC₅₀ for AKR1C3 (nM)Electronic Effect
5 -H1300Neutral
6 -F140Weakly Deactivating
7 -Cl120Weakly Deactivating
8 -Br130Weakly Deactivating
9 -CH₃470Weakly Activating
10 -CF₃46Strongly Deactivating
11 -OCH₃900Strongly Activating
12 -CN41Strongly Deactivating
Data sourced from a study on substituted 3-(phenylamino)benzoic acids as AKR1C3 inhibitors. nih.gov

Positional Isomerism and its Influence on Bioactivity

The arrangement of functional groups around the benzene ring—known as positional isomerism—has a profound impact on the biological activity of aminobenzoic acid derivatives. The ortho (2-), meta (3-), and para (4-) isomers of a compound often exhibit vastly different potencies and selectivities. mdpi.com

A clear example of this is seen in the development of inhibitors for AKR1C3. nih.govnih.gov In a comparative study, 2-, 3-, and 4-(phenylamino)benzoic acids were synthesized and tested. The results unequivocally identified the 3-(phenylamino)benzoic acid scaffold (the meta-isomer) as the basis for compounds with nanomolar affinity and over 200-fold selectivity for AKR1C3 compared to other isoforms. nih.govnih.gov The isomers with the carboxyl group at the ortho or para position showed significantly lower potency. nih.gov

The influence of positional isomerism extends to antibacterial applications. A study on the effect of hydroxyl and methoxyl derivatives of benzoic acid against E. coli found that the position of the substituent was a key determinant of activity. nih.gov For instance, attaching a hydroxyl group at the second carbon (ortho position) reduced the time needed to kill the bacteria compared to other isomers and the parent benzoic acid. nih.gov In another context, the antibacterial activity of novel oxazolidinones was found to be dependent on the attachment position of a benzotriazole (B28993) pendant group, with linearly attached derivatives showing greater potency than angularly attached ones. nih.gov

Even at the fundamental level of cellular machinery, positional isomerism plays a role. Cryogenic electron microscopy studies revealed that while both ortho- and meta-aminobenzoic acid derivatives can be charged onto tRNA, they obstruct the catalytic center of the ribosome differently, affecting the efficiency of peptide bond formation. acs.org

Table 2: Influence of Carboxylic Acid Position on AKR1C3 Inhibition This interactive table compares the inhibitory activity (IC₅₀) of positional isomers of (phenylamino)benzoic acid, highlighting the superior potency of the meta-isomer.

Compound StructureIsomer PositionIC₅₀ for AKR1C3 (nM)
2-(Phenylamino)benzoic acidortho> 100,000
3-(Phenylamino)benzoic acidmeta1300
4-(Phenylamino)benzoic acidpara20,000
Data sourced from a study on substituted 3-(phenylamino)benzoic acids as AKR1C3 inhibitors. nih.gov

Role of Hydroxyamino Group Orientation and Conformation in Activity

The hydroxyamino group (–NHOH) is a critical pharmacophore that often dictates the primary mechanism of action for the compounds that contain it. Its biological activity is closely tied to its chemical properties, including its ability to act as a radical scavenger and a metal chelator, which are dependent on its specific orientation and conformation.

The hydroxyamino moiety is structurally related to the hydroxyl group (–OH), which is known to be crucial for the antioxidant activity of many phenolic compounds. Benzoic acid derivatives are recognized as effective scavengers of hydroxyl radicals (•OH). nih.govnih.gov The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to neutralize the radical. preprints.org The hydroxyamino group, possessing both N-H and O-H bonds, is also a potent radical scavenger, a property vital for mitigating oxidative stress, which is implicated in numerous disease states.

Furthermore, the hydroxyamino group is a well-known bioisostere for hydroxamic acids (–CONHOH) and carboxylic acids (–COOH), enabling it to mimic these groups and interact with their biological targets, particularly metalloenzymes. Its ability to chelate metal ions (like zinc or iron) in the active sites of enzymes is a common mechanism for inhibition. The specific conformation and orientation of the hydroxyamino group are paramount for it to fit within a target's binding pocket and establish these key interactions. For example, in studies of aminobenzoic acid derivatives binding to the ribosome, the structure of the monomer was shown to sterically block the required conformational changes in the active site, thereby preventing efficient biological function. acs.org This illustrates how the conformation of the functional group is essential for proper interaction with a biological target.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To rationalize and predict the biological activity of benzoic acid derivatives, computational chemistry has become an indispensable tool. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two prominent approaches used to understand how chemical structure translates into biological function.

QSAR studies aim to build mathematical models that correlate variations in the chemical structure of a series of compounds with their observed biological activity. researchgate.net For a series of p-hydroxy benzoic acid derivatives with antimicrobial properties, a QSAR study revealed that their activity was governed by specific physicochemical and topological descriptors. nih.gov These included the valence first-order molecular connectivity index (¹χᵛ), Kier's alpha first-order shape index (κα1), and the Balaban topological index (J). nih.gov Such models help identify the key structural features that favor activity. For instance, a study on angiotensin II receptor antagonists suggested that substitutions with more electronegative and less bulky groups were favorable for antihypertensive activity. nih.gov

Molecular docking is another powerful in silico technique used to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. nih.gov In the development of new hydroxy benzoic acid derivatives as potential anticancer agents, docking studies were used to predict the binding energy and interaction mode with the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Similarly, docking was used to investigate the binding of benzoic acid derivatives to cathepsins, providing a molecular basis for the experimentally observed activation of these enzymes. mdpi.comaminer.org These computational approaches not only provide insights into the mechanism of action but also guide the rational design of new, more potent analogs, saving significant time and resources in the drug discovery process.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of 3-(Hydroxyamino)benzoic acid is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the functional groups. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The chemical shifts are influenced by the electronic effects of both the carboxylic acid and the hydroxylamino groups. The protons on the aromatic ring are anticipated to resonate in the range of 7.0-8.0 ppm. The protons of the hydroxylamino group (-NHOH) and the carboxylic acid group (-COOH) would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H7.0 - 8.0Multiplet
-COOH10.0 - 13.0Broad Singlet
-NHOH8.0 - 10.0Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, and the carbon attached to the hydroxylamino group. The carboxyl carbon is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 115 and 140 ppm, with the carbon bearing the hydroxylamino group showing a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH165 - 175
Aromatic C-NHOH140 - 150
Aromatic C115 - 140

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons on the aromatic ring, helping to decipher the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the substitution pattern by showing correlations from the aromatic protons to the carboxyl carbon and the carbon bearing the hydroxylamino group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the vibrational modes of its key functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often hydrogen-bonded. The N-H and O-H stretching vibrations of the hydroxylamino group would also appear in the high-frequency region, typically between 3200 and 3400 cm⁻¹. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is anticipated around 1700 cm⁻¹. Other characteristic bands would include C-N and C-O stretching vibrations. The aromatic C-H and C=C stretching and bending vibrations would also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H/O-H (Hydroxylamino)3200 - 3400Medium
C=O (Carboxylic Acid)~1700Strong, Sharp
C=C (Aromatic)1450 - 1600Medium
C-O (Carboxylic Acid/Hydroxylamino)1200 - 1350Medium
C-N (Hydroxylamino)1100 - 1250Medium

Note: These are predicted values.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the ring breathing mode, would give a strong Raman signal. The C=O stretching vibration would also be Raman active. While O-H and N-H stretching vibrations are typically weak in Raman spectra, their presence can sometimes be detected.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing~1000Strong
C=O Stretch~1680Medium
Aromatic C=C Stretch1580 - 1620Strong
C-H Aromatic Stretch3000 - 3100Medium

Note: These are predicted values.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is instrumental in confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions.

The molecular formula for this compound is C₇H₇NO₃, giving it a nominal molecular weight of 153 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at an m/z of 153.

The fragmentation of this compound in a mass spectrometer can be predicted based on the fragmentation patterns of related compounds like benzoic acid. docbrown.infolibretexts.org Key fragmentation pathways likely include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment ion at m/z 136. This is analogous to the M-17 peak seen in benzoic acid. docbrown.info

Loss of the carboxyl group (•COOH): Cleavage of the C-C bond between the benzene (B151609) ring and the carboxyl group would lead to a fragment at m/z 108 (M-45). libretexts.org

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion could produce a fragment at m/z 109.

Fragmentation of the hydroxyamino group: Cleavage and rearrangements involving the -NHOH group can also occur.

A plausible fragmentation pathway, drawing parallels with benzoic acid, is detailed below.

IonProposed Structurem/z (Mass-to-Charge Ratio)Description
[C₇H₇NO₃]•+[M]•+153Molecular Ion
[C₇H₆NO₂]+[M-OH]+136Loss of hydroxyl radical from the carboxylic acid group
[C₆H₆NO]•+[M-COOH]+108Loss of the entire carboxyl group
[C₆H₅NHOH]•+109Ion resulting from decarboxylation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might identify a molecule with a mass of 153, it cannot distinguish between different formulas that add up to the same integer mass (e.g., C₇H₇NO₃ vs. C₈H₁₁N₃O).

For this compound, the theoretical exact mass is calculated from the most abundant isotopes of its constituent elements.

Table 6.3.1: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₇NO₃
Theoretical Exact Mass 153.0426 Da

By confirming the exact mass to be approximately 153.0426 Da, HRMS provides definitive evidence for the molecular formula C₇H₇NO₃, a critical step in structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light—such as the aromatic ring and carbonyl group present in this compound.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* electronic transitions within the conjugated system of the benzene ring and the carboxyl group. Benzoic acid and its derivatives typically exhibit two or three distinct absorption bands in the UV region. researchgate.netrsc.org The presence of the hydroxyamino group (-NHOH), an auxochrome, can be expected to modify the position (wavelength) and intensity of these bands compared to unsubstituted benzoic acid.

The spectrum of benzoic acid in an aqueous solution typically shows a strong absorption band (B-band) around 230 nm and a weaker, broader band (C-band) around 270-280 nm. researchgate.netrsc.org The exact wavelengths (λmax) and molar absorptivity for this compound would be determined experimentally.

Table 6.4: Predicted UV-Vis Absorption Data for this compound

Absorption Band Approximate Wavelength (λmax) Electronic Transition Chromophore
B-Band ~230-240 nm π→π* Benzene Ring & Carbonyl Group

The specific solvent environment and pH can significantly influence the UV-Vis spectrum by altering the electronic state of the carboxyl and hydroxyamino groups. researchgate.netdergipark.org.tr

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for isolating the compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for benzoic acid derivatives. thaiscience.infoupb.ro

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase (e.g., C18-modified silica) propelled by a polar mobile phase. Separation occurs based on the differential partitioning of the analyte and any impurities between the two phases. Purity is assessed by detecting the separated components as they exit the column, typically with a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~230 nm). upb.ro The area of the peak corresponding to this compound is proportional to its concentration, allowing for precise quantification and purity determination.

HPLC methods are validated to ensure their reliability, with key parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.egust.edu

Table 6.5.1: Typical RP-HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

Parameter Typical Conditions/Values
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or dilute formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). thaiscience.infovu.edu.au
Flow Rate 1.0 mL/min thaiscience.info
Detection UV at ~230 nm or Diode-Array Detector (DAD) thaiscience.info
Retention Time Dependent on exact conditions, but typically reproducible to within a narrow window.
LOD ~0.4 µg/mL ust.edu
LOQ ~1.1 µg/mL ust.edu

| Linearity (r²) | >0.999 ekb.egust.edu |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and irreversible adsorption onto the GC column. researchgate.net

To overcome this limitation, the compound must first be converted into a more volatile and less polar derivative. A common approach for carboxylic acids and other compounds with active hydrogens is silylation. nih.gov In this process, a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on the carboxyl and hydroxyamino groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC. The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). scholarsresearchlibrary.com Separation is based on the compound's boiling point and interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. researchgate.netscholarsresearchlibrary.com This method is particularly useful for detecting and quantifying trace amounts of the compound. lipidmaps.orgnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For compounds related to 3-(Hydroxyamino)benzoic acid, such as 3-hydroxybenzoic acid, DFT studies using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p) or aug-cc-pVDZ have been performed to predict key structural parameters. ul.ptacs.org

Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Derivatives Note: This table presents typical data from DFT calculations on related benzoic acid molecules, not this compound directly.

Parameter Bond/Angle Typical Calculated Value Reference Molecule(s)
Bond Length C-C (ring) 1.39 - 1.42 Å Benzoic Acid, 3-Hydroxybenzoic Acid
C-C (exocyclic) 1.46 - 1.48 Å Benzoic Acid, Salicylaldehyde
C=O ~1.21 Å Benzoic Acid
C-O (hydroxyl) ~1.36 Å 3-Hydroxybenzoic Acid
Bond Angle C-C-O ~121° 3-Hydroxybenzoic Acid

This data is synthesized from literature on related compounds. ul.ptacs.org

HOMO-LUMO Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For related hydroxybenzoic acids, DFT calculations have been used to determine these orbital energies. researchgate.nettandfonline.com These studies show that the distribution of electron density in the HOMO and LUMO is typically spread across the aromatic ring and the functional groups. This analysis helps identify the most likely sites for electrophilic or nucleophilic attack. nih.gov For this compound, the HOMO would likely have significant contributions from the electron-rich hydroxyamino group and the phenyl ring, while the LUMO would be centered on the ring and the electron-withdrawing carboxylic acid group.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Related Bioactive Molecule Note: This data is for an oxalate (B1200264) complex of nicotinamide, illustrating the type of information derived from HOMO-LUMO analysis.

Parameter Description Calculated Value (DFT/B3LYP)
EHOMO Energy of Highest Occupied Molecular Orbital -9.95 eV
ELUMO Energy of Lowest Unoccupied Molecular Orbital -5.60 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.35 eV
Ionization Potential (IP) -EHOMO 9.95 eV

Data adapted from a study on a bioactive complex to illustrate typical descriptor values. tandfonline.com

Spectroscopic Property Simulations (e.g., Vibrational, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful complement to experimental measurements.

Vibrational Spectroscopy: DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as the stretching or bending of bonds. researchgate.netnih.gov For example, in studies of 3-hydroxybenzoic acid, theoretical spectra have been calculated and compared with experimental data to confirm assignments for vibrations of the carboxyl group, the hydroxyl group, and the benzene (B151609) ring. nih.govresearchgate.net A similar approach for this compound would allow for the theoretical prediction of its unique spectral fingerprint, helping to identify characteristic bands for the C=O, O-H, N-H, and C-N bonds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, which are measured by UV-Vis spectroscopy. medium.comresearchgate.net These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO). researchgate.netbohrium.com Studies on various aromatic acids show good agreement between TD-DFT calculations and experimental spectra, allowing for the assignment of observed absorption bands to specific n→π* or π→π* transitions within the molecule. researchgate.netnih.govnih.gov

Molecular Modeling and Simulations

Beyond the properties of an isolated molecule, computational modeling can simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins and enzymes.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ufms.br This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

Studies on p-aminobenzoic acid (PABA) derivatives have successfully used molecular docking to investigate their inhibitory potential against enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. ufms.brnih.gov These docking simulations identify the key amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. ufms.brnih.gov For this compound, the carboxylic acid, hydroxyl, and amino functionalities would be expected to act as key hydrogen bond donors and acceptors, enabling it to anchor within a receptor's binding pocket. Docking studies could predict its binding energy and highlight which interactions are most critical for its biological activity. nih.govtandfonline.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. ucl.ac.uk After a ligand is "docked" into a protein, MD simulations are often run to assess the stability of the resulting ligand-protein complex. nih.gov

MD simulations on benzoic acid derivatives complexed with proteins have been used to confirm that the ligand remains stably bound in the active site. rsc.orgnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and calculate the binding free energy, which offers a more rigorous prediction of binding affinity than docking scores alone. nih.gov Furthermore, MD simulations can show the behavior of these molecules in solution, revealing how they self-assemble or interact with solvent molecules, which is crucial for understanding processes like crystallization and bioavailability. ucl.ac.ukresearchgate.netunimi.it An MD simulation of this compound bound to a target receptor would provide valuable information on the stability of the interaction and the specific dynamic movements that govern its binding.

Future Research Directions and Emerging Applications in Chemical Biology

Rational Design of Next-Generation Hydroxyamino-Benzoic Acid Derivatives

The rational design of novel derivatives of 3-(Hydroxyamino)benzoic acid is a primary step toward unlocking its potential. Future research would likely focus on structure-activity relationship (SAR) studies to understand how modifications to the core structure influence biological activity. Key areas for derivatization could include:

Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group could alter the compound's solubility, cell permeability, and metabolic stability.

Substitution on the Aromatic Ring: The addition of various functional groups to the benzene (B151609) ring could modulate the compound's electronic properties and its interactions with biological targets.

Alterations to the Hydroxyamino Group: N-alkylation or N-acylation of the hydroxyamino moiety could fine-tune its hydrogen bonding capacity and steric profile.

Computational modeling and combinatorial chemistry approaches would be instrumental in systematically exploring the chemical space around the this compound scaffold to identify derivatives with enhanced potency and selectivity for specific biological targets.

Development of Advanced Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound could be engineered to serve as versatile chemical probes. Future efforts in this area might include:

Fluorescent Probes: Conjugation of the this compound scaffold to a fluorophore could enable the visualization and tracking of its interactions with cellular components.

Affinity-Based Probes: The incorporation of a reactive group or a photo-crosslinker would allow for the covalent labeling and subsequent identification of the compound's protein targets.

Biotinylated Probes: The attachment of a biotin (B1667282) tag would facilitate the purification and enrichment of binding partners from complex biological mixtures.

The development of such probes would be invaluable for elucidating the mechanism of action of this compound derivatives and for identifying their cellular binding partners.

Exploration of Novel Therapeutic Targets and Mechanisms

A key area of future research will be the identification and validation of novel therapeutic targets for this compound and its analogs. The hydroxyamino group is a known metal-binding moiety and can participate in redox reactions, suggesting potential for several classes of therapeutic targets:

Metalloenzymes: Many enzymes that play critical roles in disease pathogenesis contain a metal ion in their active site. The hydroxyamino group could act as a chelator for these metal ions, leading to enzyme inhibition.

Proteins Involved in Oxidative Stress: The potential for the hydroxyamino group to undergo oxidation suggests that derivatives could modulate the activity of proteins involved in cellular redox signaling pathways.

Novel Protein-Protein Interactions: High-throughput screening of this compound derivatives against diverse protein libraries could uncover previously unknown protein-protein interactions that can be modulated for therapeutic benefit.

Once a potential target is identified, detailed mechanistic studies would be required to understand how the compound exerts its biological effect.

Application of Advanced "Omics" Technologies in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound derivatives, the application of advanced "omics" technologies will be crucial. These technologies provide a global view of cellular processes and can reveal unexpected mechanisms of action.

Omics TechnologyPotential Application for this compound Research
Genomics Identifying genetic factors that influence sensitivity or resistance to the compound.
Transcriptomics Analyzing changes in gene expression profiles upon treatment to identify affected cellular pathways.
Proteomics Identifying protein targets and characterizing post-translational modifications induced by the compound.
Metabolomics Assessing the impact of the compound on cellular metabolism and identifying metabolic pathways that are perturbed.

Integrative analysis of data from these different omics platforms would provide a systems-level understanding of the compound's mechanism of action and could help in the identification of biomarkers for its activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.